molecular formula C7H7ClN4O B2644926 (S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one CAS No. 2173637-71-1

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one

Cat. No.: B2644926
CAS No.: 2173637-71-1
M. Wt: 198.61
InChI Key: HDKJMFLRTDBYHF-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 4th position and a methyl group at the 7th position. The compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, followed by the introduction of the chloro and methyl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.

    Substitution: The chloro group at the 4th position can be substituted with other nucleophiles, resulting in a variety of substituted pteridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized pteridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to pteridine metabolism.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-methylpteridine: Lacks the dihydro functionality, resulting in different chemical and biological properties.

    7-Methyl-7,8-dihydropteridine: Does not have the chloro substituent, leading to variations in reactivity and applications.

    4-Chloro-7,8-dihydropteridine: Missing the methyl group, which affects its overall stability and interactions.

Uniqueness

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one is unique due to the specific combination of its substituents and the dihydro functionality. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(7S)-4-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H,9,10,11)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKJMFLRTDBYHF-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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